molecular formula C13H11N3O3S B2520614 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide CAS No. 1251692-36-0

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Cat. No. B2520614
CAS RN: 1251692-36-0
M. Wt: 289.31
InChI Key: LBPVDUIUKFYYSX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Furan-Carboxamide Derivatives as Novel Inhibitors

A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives, demonstrating potent inhibitory effects against the influenza A H5N1 virus. The research identified these derivatives as novel inhibitors, with the 2,5-dimethyl-substituted heterocyclic moiety significantly influencing anti-influenza activity. This suggests that modifications to the furan-carboxamide scaffold could enhance antiviral capabilities, indicating a promising avenue for developing new antiviral drugs (Yu Yongshi et al., 2017).

Antiprotozoal Activity

Another study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum. These compounds also showed excellent in vivo activity in a trypanosomal mouse model, underscoring their potential as antiprotozoal agents (M. Ismail et al., 2004).

Synthesis and Characterization of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has led to the identification of new compounds with potential antimicrobial activities. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various biological applications (M. Koparır et al., 2005).

Antimicrobial Activities of Azole Derivatives

The development of azole derivatives starting from furan-2-carbohydrazide and their subsequent screening for antimicrobial activities showcases the potential of these compounds in addressing microbial resistance. This highlights the importance of synthesizing and testing new compounds for their biological efficacy (Serap Başoğlu et al., 2013).

Electrophilic Substitution Reactions

Investigations into the synthesis and reactions of electrophilic substitution on compounds like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole shed light on the chemical behavior of furan derivatives under various conditions. This research contributes to the field of organic chemistry by providing insights into the reactivity and potential applications of these compounds (A. Aleksandrov et al., 2017).

properties

IUPAC Name

2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-5-10(8(2)18-7)11(17)14-13-16-15-12(19-13)9-3-4-20-6-9/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPVDUIUKFYYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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